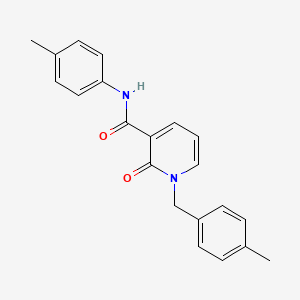

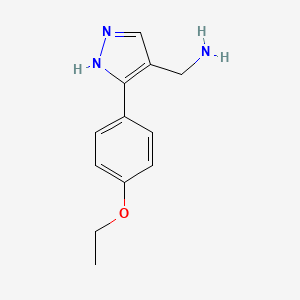

2-(4-Benzylpiperidin-1-yl)-8-((4-fluorobenzyl)oxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzylpiperidin-1-yl)-8-((4-fluorobenzyl)oxy)quinoline, also known as BFQ, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BFQ belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Sustainable Synthesis of Quinolines

Quinolines, including derivatives like 2-(4-Benzylpiperidin-1-yl)-8-((4-fluorobenzyl)oxy)quinoline, have been the focus of research due to their wide range of applications in pharmaceuticals and materials science. A study demonstrated an environmentally benign, sustainable synthesis method for substituted quinolines using manganese PNP pincer complexes. This method emphasizes high atom efficiency and the generation of quinolines through a sequence of dehydrogenation and condensation steps, releasing hydrogen and water as byproducts (Mastalir et al., 2016).

Quinoline Derivatives as Fluorophores

Quinoline derivatives are recognized for their efficiency as fluorophores, utilized in biochemistry and medicine to study various biological systems. Research into new quinoline derivatives continues to be significant for developing more sensitive and selective compounds for applications in DNA fluorescence and as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Anticancer Activities of Quinoline Compounds

Quinoline and its analogs, including specific derivatives like 2-(4-Benzylpiperidin-1-yl)-8-((4-fluorobenzyl)oxy)quinoline, have been investigated for their anticancer activities. These compounds exhibit a broad spectrum of biological and biochemical activities due to the synthetic versatility of quinoline, which allows the generation of a large number of structurally diverse derivatives. Their modes of action include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, highlighting their potential as anticancer agents (Solomon & Lee, 2011).

Quinoline-Based Leukotriene D4 Receptor Antagonists

The development of quinoline-based leukotriene D4 (LTD4) receptor antagonists exemplifies the application of quinoline derivatives in targeting specific biochemical pathways. These compounds, designed with an N-benzyl-substituted phenyltetrazole moiety, have shown high activity in blocking LTD4-induced contractions, suggesting their utility in therapeutic interventions against conditions mediated by LTD4 (Sawyer et al., 1992).

properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-8-[(4-fluorophenyl)methoxy]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN2O/c29-25-12-9-23(10-13-25)20-32-26-8-4-7-24-11-14-27(30-28(24)26)31-17-15-22(16-18-31)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFDWXRFQREEDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperidin-1-yl)-8-((4-fluorobenzyl)oxy)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2916092.png)

![8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2916098.png)

![2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2916102.png)

![3-{[(3,4-Dimethylphenyl)(methyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid](/img/structure/B2916104.png)

![Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2916105.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B2916107.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2916111.png)